1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one
Overview
Description
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one is a compound that features a piperidinone ring substituted with a 2-methyl-5-nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate piperidinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antiparasitic properties.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one is unique due to its combination of a piperidinone ring and a nitroimidazole moiety, which may confer distinct chemical and biological properties compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-9-12-8-11(15(17)18)14(9)7-6-13-4-2-10(16)3-5-13/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCASQZGGOTJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN2CCC(=O)CC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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